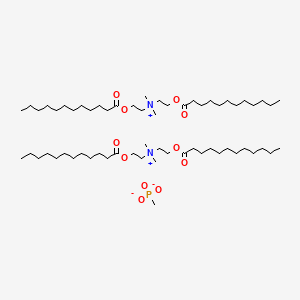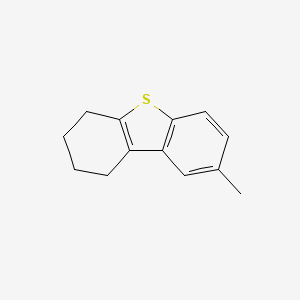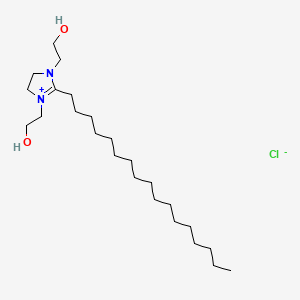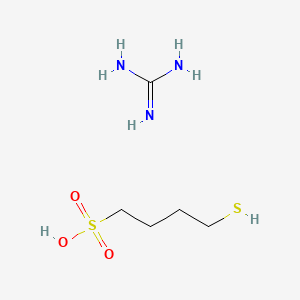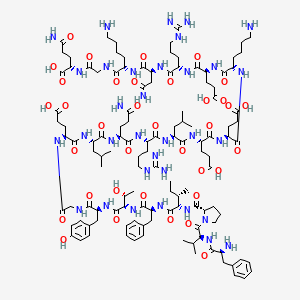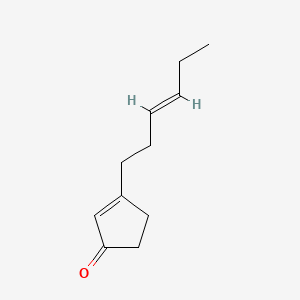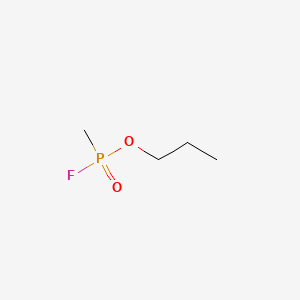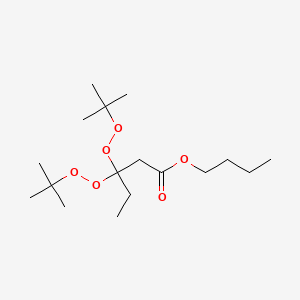
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is an organic compound with the molecular formula C17H34O6. It is known for its unique structure, which includes two tert-butylperoxy groups attached to a valerate backbone. This compound is often used in various chemical processes due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate typically involves the esterification of valeric acid with tert-butyl hydroperoxide. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various peroxides, alcohols, and substituted valerates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the production of various polymers and as a stabilizer in certain chemical formulations.
Mecanismo De Acción
The mechanism of action of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate involves the generation of free radicals through the homolytic cleavage of the tert-butylperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4,4-di(tert-butylperoxy) valerate
- Butyl 3,3-di(tert-butylperoxy) butyrate
- Butyl 2,2-di(tert-butylperoxy) propionate
Uniqueness
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization and other radical-initiated processes.
Propiedades
Número CAS |
71436-84-5 |
|---|---|
Fórmula molecular |
C17H34O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
butyl 3,3-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-11-12-19-14(18)13-17(10-2,22-20-15(3,4)5)23-21-16(6,7)8/h9-13H2,1-8H3 |
Clave InChI |
XNRJBTFAPRFYIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(CC)(OOC(C)(C)C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


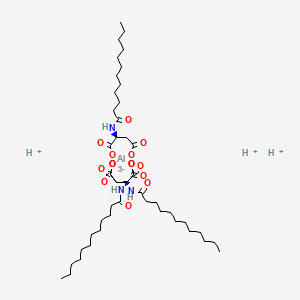

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

